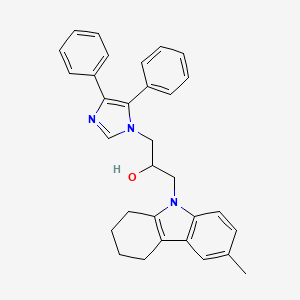
1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is a complex organic compound that features both imidazole and carbazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of a suitable catalyst.
Synthesis of the carbazole derivative: This step might involve the cyclization of a suitable precursor, such as 2-aminobiphenyl, under acidic conditions.
Coupling of the two moieties: The final step would involve the coupling of the imidazole and carbazole derivatives through a suitable linker, such as a propanol group, under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL exerts its effects would depend on its specific interactions with molecular targets. These might include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Altering cell membrane properties: Influencing cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4,5-Diphenyl-1H-imidazol-1-yl)-2-propanol: Lacks the carbazole moiety.
3-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-1-ol: Lacks the imidazole moiety.
Uniqueness
1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is unique due to the presence of both imidazole and carbazole moieties, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C31H31N3O |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
1-(4,5-diphenylimidazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C31H31N3O/c1-22-16-17-29-27(18-22)26-14-8-9-15-28(26)34(29)20-25(35)19-33-21-32-30(23-10-4-2-5-11-23)31(33)24-12-6-3-7-13-24/h2-7,10-13,16-18,21,25,35H,8-9,14-15,19-20H2,1H3 |
Clave InChI |
OIUKWJDSXRKZQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C=NC(=C4C5=CC=CC=C5)C6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({4-methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)-2-methylpyridazin-3(2H)-one](/img/structure/B11579531.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11579540.png)
![6-(3-bromo-4-methoxyphenyl)-N-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579541.png)
![6-(3-bromo-4-methoxyphenyl)-N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579542.png)
![ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11579550.png)

![5-[(2-methoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide](/img/structure/B11579562.png)
![prop-2-en-1-yl 2-[1-(3-butoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579563.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11579569.png)
![(6Z)-6-(3,4-dichlorobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11579574.png)
![(5Z)-2-(3-chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579577.png)
![18,18-dimethyl-14-morpholin-4-yl-6-prop-2-enylsulfanyl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11579593.png)

![1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B11579620.png)
